molecular formula C12H11NO2S2 B15100179 Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate

Cat. No.: B15100179
M. Wt: 265.4 g/mol
InChI Key: FIZONNWBUIEJGA-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate is a thiazole-derived compound characterized by a methyl ester group at position 5, a methyl group at position 4, and a phenylsulfanyl moiety at position 2. Thiazoles are heterocyclic systems with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including antimicrobial, anticancer, and agrochemical properties.

Properties

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

methyl 4-methyl-2-phenylsulfanyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H11NO2S2/c1-8-10(11(14)15-2)17-12(13-8)16-9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

FIZONNWBUIEJGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)SC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s thiazole ring is a common motif in biologically active molecules, making it useful in the development of pharmaceuticals and agrochemicals.

    Industry: It can be used in the production of dyes, polymers, and other materials

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

Position 2 Modifications
  • Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate ():

    • Substituents : A trifluoromethylphenyl group at position 2 replaces the phenylsulfanyl group.
    • Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may alter electronic properties, making it suitable for agrochemical applications (e.g., pesticide intermediates).
    • Molecular Weight : 315.31 g/mol (vs. ~320 g/mol for the parent compound).
  • Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate (): Substituents: Diphenylamino group at position 2 and phenyl at position 3. Crystallographic studies confirm a monoclinic structure (space group P2₁/c) with distinct packing interactions .
Position 5 Modifications
  • Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate ():
    • Substituents : A thioxo group at position 2 and methylsulfanyl at position 4.
    • Impact : The thioxo group increases ring planarity and may improve redox activity.

Heterocyclic Hybrid Systems

  • 1,3,4-Thiadiazole Derivatives ():

    • Example : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole.
    • Comparison : The replacement of the thiazole ring with a 1,3,4-thiadiazole core introduces additional sulfur atoms, which can enhance electron delocalization and antimicrobial activity .
  • Tetrazole-Containing Analogs (): Example: Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate. Impact: The tetrazole ring (N-rich heterocycle) improves metabolic stability and is commonly used in drug design. Molecular weight: 432.52 g/mol, indicating higher complexity .

Characterization

  • X-ray Crystallography : Widely used for structural confirmation (e.g., used SHELX programs for refinement ).
  • Spectroscopy : IR and NMR (¹H, ¹³C) confirm functional groups and regiochemistry ().

Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate C₁₂H₁₁NO₂S₂ ~289.35 (estimated) Phenylsulfanyl, methyl ester
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate C₁₄H₁₂F₃NO₂S 315.31 CF₃-phenyl, ethyl ester
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate C₂₃H₁₈N₂O₂S 386.47 Diphenylamino, phenyl

Biological Activity

Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C11H11NOS2
Molecular Weight: 225.33 g/mol
CAS Number: 33763-20-1

The compound features a thiazole ring substituted with a phenylsulfanyl group and a methyl ester at the carboxylic acid position. This structure is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring: Reaction of 2-aminothiophenol with appropriate carboxylic acids under acidic conditions.
  • Methyl Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus32 µg/mL64 µg/mL
Escherichia coli16 µg/mL32 µg/mL
Candida albicans64 µg/mL128 µg/mL

These results indicate that the compound exhibits potential as an antimicrobial agent, particularly against gram-positive bacteria.

Antifungal Activity

The antifungal activity of this compound has also been investigated. In vitro studies reveal effective inhibition of fungal growth at concentrations as low as 10 µg/mL against common pathogens like Aspergillus niger and Candida albicans.

The biological activity of this compound is attributed to its ability to interfere with microbial enzyme functions. It may inhibit essential metabolic pathways in bacteria and fungi, leading to cell death. Specific targets include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell wall synthesis and metabolic processes.
  • Membrane Disruption: Interaction with microbial membranes can lead to increased permeability and cell lysis.

Case Studies

  • Study on Antimicrobial Efficacy: A recent study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria .
  • Antifungal Research: Another investigation highlighted its effectiveness against Candida species, suggesting that this compound could be a candidate for developing new antifungal therapies .

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